molecular formula C6H12O2 B2888780 2-Methyl-1-(oxiran-2-yl)propan-2-ol CAS No. 32932-25-5

2-Methyl-1-(oxiran-2-yl)propan-2-ol

Cat. No.: B2888780
CAS No.: 32932-25-5
M. Wt: 116.16
InChI Key: JPFWEKMZRADUPG-UHFFFAOYSA-N
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Description

2-Methyl-1-(oxiran-2-yl)propan-2-ol is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It is characterized by the presence of an oxirane (epoxide) ring and a tertiary alcohol group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-(oxiran-2-yl)propan-2-ol can be synthesized through several methods. One common method involves the epoxidation of 2-methyl-2-propen-1-ol using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction typically proceeds at room temperature and yields the desired epoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(oxiran-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Diols.

    Substitution: Substituted alcohols.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(oxiran-2-yl)propan-2-ol involves its reactivity due to the presence of the oxirane ring and the tertiary alcohol group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(oxiran-2-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

2-methyl-1-(oxiran-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2,7)3-5-4-8-5/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFWEKMZRADUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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